molecular formula C14H18BrN3O2S B5183172 N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide

N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide

カタログ番号 B5183172
分子量: 372.28 g/mol
InChIキー: YRXAZLKDDYAHKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, also known as BMT-052, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMT-052 belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.

作用機序

The exact mechanism of action of N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide is not fully understood. However, it is believed to act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, this compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. This compound has also been shown to inhibit the activity of thymidine kinase, an enzyme that is required for the replication of HSV-1 and HSV-2.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. In preclinical studies, it has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of ribonucleotide reductase and thymidine kinase. This compound has also been shown to exhibit antiviral and antimicrobial activity, indicating its potential as a broad-spectrum therapeutic agent.

実験室実験の利点と制限

One of the main advantages of N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide is its broad-spectrum activity against cancer, viruses, and bacteria. This makes it a promising candidate for the development of novel therapeutics. However, there are also some limitations associated with this compound. For example, its solubility in water is relatively low, which can limit its bioavailability and efficacy. Additionally, further studies are needed to determine its toxicity and potential side effects in vivo.

将来の方向性

There are several future directions for the study of N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide. One potential area of research is the development of novel formulations or delivery systems to improve its solubility and bioavailability. Another area of research is the investigation of its potential synergistic effects with other anticancer or antiviral agents. Additionally, further studies are needed to determine its toxicity and potential side effects in vivo, as well as its efficacy in clinical trials. Overall, this compound has shown significant potential as a broad-spectrum therapeutic agent, and further research is needed to fully understand its mechanism of action and therapeutic potential.

合成法

The synthesis of N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide involves the reaction of 3-bromo-4-methylbenzoyl hydrazine with 2,2-dimethylpropanediamide-1,3-carbonothioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or methanol. The resulting compound is then purified by recrystallization or chromatography to obtain pure this compound.

科学的研究の応用

N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as an anticancer agent, particularly in the treatment of breast, lung, and colon cancer. This compound has also been investigated for its antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

特性

IUPAC Name

N-[[(3-bromo-4-methylbenzoyl)amino]carbamothioyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2S/c1-8-5-6-9(7-10(8)15)11(19)17-18-13(21)16-12(20)14(2,3)4/h5-7H,1-4H3,(H,17,19)(H2,16,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXAZLKDDYAHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=S)NC(=O)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。